molecular formula C36H26 B14745640 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene CAS No. 5080-61-5

1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene

Cat. No.: B14745640
CAS No.: 5080-61-5
M. Wt: 458.6 g/mol
InChI Key: YPDFFIAAXRWYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene is a complex organic compound characterized by its multiple phenyl groups. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems.

Preparation Methods

The synthesis of 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene undergoes various types of chemical reactions:

Scientific Research Applications

1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The pathways involved can include signal transduction mechanisms where the compound modulates the activity of proteins involved in cellular signaling .

Comparison with Similar Compounds

1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene can be compared with other similar aromatic compounds:

    Biphenyl: Consists of two phenyl groups connected by a single bond. It is simpler and less sterically hindered compared to this compound.

    Terphenyl: Contains three phenyl groups connected linearly. It shares some structural similarities but lacks the complexity of the four-phenyl system.

    Para-Quaterphenyl: Consists of four phenyl groups connected in a linear fashion.

This compound stands out due to its unique structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

5080-61-5

Molecular Formula

C36H26

Molecular Weight

458.6 g/mol

IUPAC Name

1-phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene

InChI

InChI=1S/C36H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)33-15-7-9-17-35(33)36-18-10-8-16-34(36)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H

InChI Key

YPDFFIAAXRWYAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.